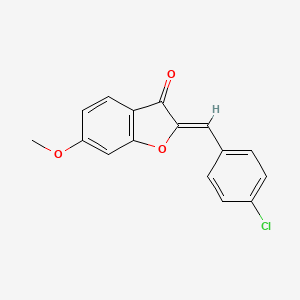

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Description

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by the presence of a chlorobenzylidene group and a methoxy group attached to the benzofuran core

Properties

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGPEPCJDXBXEM-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds within the benzofuran class, including (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways such as NF-κB.

Case Study:

A study demonstrated that related benzofuran derivatives could effectively induce apoptosis in various cancer cell lines. The compounds were shown to inhibit cell proliferation and promote cell cycle arrest at the G1 phase, leading to reduced tumor growth in vivo .

| Mechanism | Effect |

|---|---|

| NF-κB Inhibition | Suppression of tumor growth |

| Apoptosis Induction | Cell death in cancerous cells |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In vitro studies revealed that (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one significantly decreased TNF-α levels by approximately 85%, indicating strong anti-inflammatory potential .

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 85 |

| IL-6 | 78 |

Mechanistic Insights

Understanding the mechanisms by which (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one exerts its effects is essential for further development and application in therapeutic contexts.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a significant role in inflammation and pain.

Receptor Interaction

The structure of (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one allows it to interact with various biological receptors, enhancing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

- (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one

- (Z)-2-(4-methylbenzylidene)-6-methoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.

Biological Activity

(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one features a benzofuran core with a chlorobenzylidene substituent and a methoxy group. This unique composition is crucial for its biological efficacy.

Anticancer Activity

Research indicates that (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

- Cell Lines Tested :

- K562 (Chronic Myelogenous Leukemia)

- HeLa (Cervical Cancer)

- SW620 (Colon Cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12.5 | ROS generation, caspase activation |

| HeLa | 15.0 | Cell cycle arrest at G1/S phase |

| SW620 | 10.0 | Induction of apoptosis via mitochondrial pathway |

Studies have demonstrated that treatment with this compound results in increased levels of caspases 3 and 7 activity, indicating an apoptotic mechanism. For instance, after 48 hours of exposure to the compound, caspase activity increased significantly, confirming its pro-apoptotic potential .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. It has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro.

- Cytokine Inhibition Rates :

| Cytokine | Inhibition Rate (%) |

|---|---|

| TNF-α | 93.8 |

| IL-1β | 98.0 |

| IL-8 | 71.0 |

These findings suggest that (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one may be beneficial in managing chronic inflammatory conditions .

Antioxidant Activity

The antioxidant potential of this compound has also been explored, with results indicating its ability to scavenge free radicals effectively. This property is vital for reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives similar to (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one:

- Study on Apoptosis Induction : A study demonstrated that benzofuran derivatives could induce apoptosis in leukemia cells through ROS generation and mitochondrial pathway activation .

- Anti-tumor Efficacy : Another research found that related compounds exhibited significant antitumor activity across multiple cancer types, reinforcing the potential utility of benzofuran derivatives in oncology .

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, and how can reaction conditions influence stereochemical outcomes?

The compound is synthesized via condensation of 6-methoxybenzofuran-3(2H)-one with 4-chlorobenzaldehyde under acidic or basic catalysis. Key steps include:

- Catalyst selection : Use of piperidine or acetic acid in ethanol to promote Knoevenagel condensation, ensuring (Z)-isomer formation due to steric and electronic effects .

- Purification : Column chromatography (e.g., dichloromethane:acetone = 50:1) resolves stereoisomers, confirmed by Rf values and melting point analysis .

- Characterization : IR (C=O stretch at ~1608 cm⁻¹), ¹H/¹³C NMR (diagnostic peaks: δ 7.93 ppm for 4-chlorophenyl protons; δ 182.5 ppm for carbonyl carbon), and HRMS (m/z 370.1 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 7.64 ppm for benzofuran-H4) and carbons (e.g., δ 168.4 ppm for thiazole C-2 in derivatives) .

- FTIR : Detect carbonyl (1608–1675 cm⁻¹) and methoxy groups (ν~3113 cm⁻¹) .

- Mass spectrometry : ESI+-MS confirms molecular weight (e.g., m/z 370.1 for C₁₉H₁₃ClNO₃S) .

- Melting point : Sharp mp ranges (e.g., 212–213°C) indicate purity .

Q. What in vitro biological assays have been used to evaluate its bioactivity?

- MTT assay : Measures cytotoxicity (IC₅₀) against cancer cell lines (e.g., MDA-MB-231 and MCF-7) .

- Apoptosis detection : Hoechst staining identifies chromatin condensation; flow cytometry quantifies mitochondrial membrane potential loss .

- Cell cycle analysis : Flow cytometry reveals G0/G1 phase arrest .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact its biological activity?

- 4-Chlorophenyl vs. 4-methylbenzylidene : Chloro derivatives (e.g., compound 3f) show enhanced cytotoxicity due to increased electrophilicity and hydrophobic interactions with cellular targets .

- Methoxy positioning : 6-Methoxy on benzofuran enhances solubility and hydrogen bonding with biological receptors .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Purity validation : Reanalyze via HPLC or TLC to rule out isomer contamination .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time in MTT assays .

- Structural confirmation : Re-refine X-ray crystallography data using SHELXL (e.g., C—H⋯π interactions in crystal packing may influence solubility and activity) .

Q. What strategies optimize its solubility for in vivo studies?

Q. How does its stereochemistry influence interactions with biological targets?

Q. What computational methods predict its ADMET properties?

Q. How can its synthetic yield be improved for scale-up?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

- Catalyst optimization : Screen ionic liquids or nano-catalysts (e.g., ZnO nanoparticles) for higher stereoselectivity .

Q. What mechanistic insights explain its dual role in apoptosis and cell cycle arrest?

- Mitochondrial pathway : Downregulates Bcl-2, activates caspase-9, and releases cytochrome c .

- Cell cycle regulators : Modulates cyclin D1 and p21 expression, inducing G0/G1 arrest .

Methodological Tables

Table 1. Key NMR Assignments for (Z)-Isomer

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| ¹H: CH-5 (thiazole) | 8.07 | Thiazole-H |

| ¹H: OCH₃ | 3.95 | Methoxy group |

| ¹³C: C=O | 182.5 | Benzofuranone carbonyl |

Table 2. Biological Activity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 ± 1.2 | G0/G1 arrest, apoptosis |

| MDA-MB-231 | 15.8 ± 1.5 | Mitochondrial membrane depolarization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.